Home > Products > Screening Compounds P22425 > 8-(Pyridin-3-yl)-7H-purin-6-amine
8-(Pyridin-3-yl)-7H-purin-6-amine - 918537-07-2

8-(Pyridin-3-yl)-7H-purin-6-amine

Catalog Number: EVT-12024949
CAS Number: 918537-07-2
Molecular Formula: C10H8N6
Molecular Weight: 212.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-(Pyridin-3-yl)-7H-purin-6-amine, also known by its IUPAC name, is a compound belonging to the class of purines, specifically categorized as a 6-aminopurine derivative. It is characterized by the presence of a pyridine ring at the 8-position of the purine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source and Classification

8-(Pyridin-3-yl)-7H-purin-6-amine can be classified as an organic compound within the realm of heterocyclic compounds, specifically under purines and purine derivatives. Its structural classification falls under imidazopyrimidines, which are characterized by their fused bicyclic structure comprising both pyrimidine and imidazole rings. The compound's molecular formula is C10H10N4C_{10}H_{10}N_4 and it has a molecular weight of approximately 202.22 g/mol .

Synthesis Analysis

Methods

The synthesis of 8-(Pyridin-3-yl)-7H-purin-6-amine typically involves several key steps, often beginning with the formation of the purine ring followed by the introduction of the pyridine moiety. One common synthetic route includes:

  1. Condensation Reaction: The reaction of 2-aminopyridine with appropriate aldehydes or ketones.
  2. Cyclization: This step forms the purine structure through controlled cyclization conditions.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity levels.

Advanced synthetic methods may include microwave-assisted synthesis, which allows for rapid reaction times and higher yields compared to traditional methods .

Technical Details

The synthesis may involve various reagents such as:

  • Aminopyridines: As starting materials for constructing the pyridine component.
  • Aldehydes/Ketones: For introducing functional groups that facilitate cyclization.
  • Catalysts: Such as triethylamine or other bases to promote condensation reactions.
Molecular Structure Analysis

Structure and Data

The molecular structure of 8-(Pyridin-3-yl)-7H-purin-6-amine features a bicyclic purine core with a pyridine ring attached at the 8-position. The structural representation can be denoted using various chemical notation systems:

  • SMILES Notation: CC1=NN(C(=C1N)C2=C(N=C(N2)N)C=C(C)C)=C(C)N
  • InChI Key: BEPGTHDUUROBHM-UHFFFAOYSA-N

The compound exhibits unique stereochemistry due to its multiple nitrogen atoms within the rings, contributing to its potential biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

8-(Pyridin-3-yl)-7H-purin-6-amine can undergo various chemical reactions typical for purine derivatives, including:

  1. Substitution Reactions: Where functional groups can be introduced at various positions on the purine or pyridine rings.
  2. Reduction Reactions: Involving hydrogenation or other reducing agents to modify nitrogen functionalities.
  3. Condensation Reactions: To form more complex structures or linkages with other organic molecules.

These reactions are crucial for exploring the compound's potential as a pharmacological agent or in material science applications .

Mechanism of Action

Process and Data

The mechanism of action for 8-(Pyridin-3-yl)-7H-purin-6-amine primarily relates to its interaction with biological targets such as enzymes and receptors. The purine structure allows for binding with nucleic acid components, potentially influencing cellular processes like:

  1. Enzyme Inhibition: By mimicking natural substrates or cofactors, thus interfering with enzyme activity.
  2. Receptor Modulation: Acting on purinergic receptors which are involved in various signaling pathways.

Studies have indicated that modifications on the purine core can significantly alter binding affinity and specificity towards these biological targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 202.22 g/mol
  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

These properties are essential for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications .

Applications

8-(Pyridin-3-yl)-7H-purin-6-amine has several scientific uses, particularly in medicinal chemistry:

  1. Drug Development: Investigated as a potential therapeutic agent against various diseases, including cancer and viral infections.
  2. Biochemical Research: Used as a probe in studies involving nucleic acids and protein interactions.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.

Its versatility makes it an attractive candidate for further research in pharmacology and biochemistry .

Medicinal Chemistry and Rational Drug Design of 8-(Pyridin-3-yl)-7H-purin-6-amine Hybrids

Scaffold Hybridization Strategies for Purine-Pyridine Molecular Frameworks

Scaffold hybridization merges pharmacophoric elements of purine and pyridine to create dual-targeting agents with enhanced biological profiles. The 8-(pyridin-3-yl)-7H-purin-6-amine core exemplifies this strategy, combining the:

  • Purine moiety: Imidazo[4,5-d]pyrimidine scaffold prevalent in nucleotide cofactors (ATP/GTP) and kinase recognition motifs [1].
  • Pyridine subunit: Aromatic nitrogen heterocycle offering hydrogen-bond acceptance, metal coordination capacity, and improved membrane permeability [3] [4].

Table 1: Bioactive Hybrid Scaffolds Incorporating Purine-Pyridine Motifs

Core StructureBiological TargetKey ActivitySource
Quinolinylpurine (e.g., AMG319)PI3KδIC₅₀ = 16 nM (human whole blood) [3]
C2-Substituted purine-BPhGGPPSInhibition of Rap-1A prenylation [5]
6-Anilino imidazo[4,5-c]pyridin-2-oneDNA-PKRadiosensitization of HCT116 xenografts [9]

Rational hybridization enhances target affinity by mimicking ATP’s purine interactions while exploiting pyridine’s vectorial flexibility to access unique subpockets, as demonstrated in PI3Kδ inhibitor AMG319 where the quinoline nitrogen coordinates catalytic lysine residues [3].

Structure-Activity Relationship (SAR) Profiling of C6-Amine and C8-Pyridinyl Substituents

Systematic SAR reveals critical determinants of target affinity and selectivity:

C6-Amine Modifications

  • Primary amines (NH₂) sustain high kinase affinity but suffer from rapid oxidative metabolism and solubility limitations.
  • N-Alkylation (methyl, cyclopropyl) maintains potency against PI3Kδ (≤2-fold loss) while improving metabolic stability (human microsomal CLint reduced by 40-60%) [3] [8].
  • Bulky N-aryl groups (e.g., 2-chlorophenyl) diminish potency due to steric clash in ATP-binding cleft (10-fold IC₅₀ increase) [9].

C8-Pyridinyl Optimization

  • Positional Isomers: 3-Pyridyl > 4-pyridyl > 2-pyridyl (3-pyridyl enables optimal H-bonding with hinge residues) [3].
  • Substituent Effects:
  • 6-Methoxyquinoline enhances DNA-PK inhibition (IC₅₀ = 0.69 nM) but increases hERG risk [8].
  • Electron-withdrawing groups (Cl, CF₃) at pyridine C5 boost cellular permeability (Papp > 300 nm/s) but may reduce aqueous solubility [8].

Table 2: SAR of Key Substituents in Purine-Pyridine Hybrids

PositionModificationBiochemical PotencyCellular ActivityPK Impact
C6NH₂+++++++Low metabolic stability
C6NHCH₃++++++↑ t₁/₂ (2.5x vs NH₂)
C83-Pyridyl++++++++Moderate solubility
C86-MeO-quinolinyl+++++++++↑ hERG liability
C85-Cl-pyridin-3-yl+++++++↑ Permeability

Bioisosteric Replacement Tactics Involving Purine Core Modifications

Bioisosteres address purine limitations (metabolic instability, solubility):

  • Pyrazolo[3,4-d]pyrimidine: Retains H-bonding topology while reducing CYP3A4 oxidation. RB-07-16 (C6-phenyl variant) inhibits hGGPPS (IC₅₀ < 50 nM) and shows in vivo efficacy in myeloma xenografts with 80% tumor growth inhibition [5].
  • 7-Deazapurine: Eliminates N7 metabolic hot-spot. Maintains kinase affinity but may alter hinge-binding orientation [8].
  • Imidazo[4,5-c]pyridinones: Scaffold-hop from dactolisib, enhancing DNA-PK selectivity (>100-fold vs PI3Kα/mTOR). Compound 78 achieves IC₅₀ = 1.2 nM with radiosensitization in vivo [9].

Design Insight: Pyrazolo[3,4-d]pyrimidines offer optimal balance – preserving purine-like target engagement while improving metabolic stability (human hepatocyte CLint < 5 μL/min/10⁶ cells) and hERG safety margins [5] [8].

Covalent Warhead Integration for Targeted Irreversible Inhibition

Strategic warhead placement enables irreversible inhibition of non-catalytic cysteines/tyrosines:

  • Sulfonyl Fluorides: Target Tyr58 in BCL6’s lateral groove. TMX-2164 exhibits 10-fold higher cellular target engagement (EC₅₀ = 152 nM) than reversible analog TMX-2177 (EC₅₀ = 1,520 nM) via sulfonate-tyrosine adduct formation [10].
  • Acrylamides: Under exploration for cysteine targeting near purine-binding sites (e.g., EGFR T790M). Warhead placement at C2/C8 requires structural validation to avoid hydrophobic pocket disruption [6].

Covalent engagement is confirmed by:

  • Mass shift (+MWwarhead - HF) in LC-MS protein adduct assays [10].
  • Cellular rescue experiments showing sustained target occupancy post-washout [10].

Computational Approaches to Binding Pose Prediction and Affinity Optimization

In silico methods streamline inhibitor design:

  • Covalent Docking: Predicts orientation of sulfonyl fluoride warheads toward nucleophilic tyrosines (e.g., BCL6 Tyr58 distance: 3.8 Å in pre-reaction complex) [10].
  • Molecular Dynamics (MD): Simulates water displacement from hydrophobic pockets – C8 aryl groups with >30° rotational flexibility show 5-fold affinity gains over rigid analogs [7].
  • Free Energy Perturbation (FEP): Quantifies substituent effects at picomolar accuracy. Predicts C6 cyclopropylamine improves DNA-PK binding by ΔG = -2.3 kcal/mol vs ethylamine [9].

Case Study: Docking into DNA-PK’s hinge region identified 8-(quinolin-3-yl) purines as optimal for filling S1 specificity pocket, validated by TR-FRET IC₅₀ = 107 nM [8] [9].

Pharmacokinetic Optimization via Substituent Engineering

Balancing potency and ADMET requires multiparameter optimization:

  • hERG Mitigation:
  • Reduce basicity (pKa < 8.0) via fluorinated pyrrolidines (e.g., 18: pKa = 7.3, hERG IC₅₀ = 75 μM vs 7: pKa = 9.7, IC₅₀ = 9.7 μM) [8].
  • Introduce hydrogen-bond donors (e.g., OH, NHCOCH₃) to disrupt Tyr652 cation-π interactions [7].
  • Solubility Enhancement:
  • Glycosylation at N9 (e.g., nelarabine) boosts water solubility >50 mg/mL but reduces cellular permeability [4].
  • Zwitterionic C2-amino acids improve colonic absorption (Peff > 1.5 × 10⁻⁴ cm/s) but may increase efflux [4].
  • Metabolic Stabilization:
  • Deuteration at C2 position reduces CYP2D6 clearance by 70% (deuterium kinetic isotope effect) [8].
  • Replacement of metabolically labile groups (e.g., ortho-methyl with cyclopropyl) decreases microsomal CLint from >200 to <10 μL/min/mg [8].

Properties

CAS Number

918537-07-2

Product Name

8-(Pyridin-3-yl)-7H-purin-6-amine

IUPAC Name

8-pyridin-3-yl-7H-purin-6-amine

Molecular Formula

C10H8N6

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C10H8N6/c11-8-7-10(14-5-13-8)16-9(15-7)6-2-1-3-12-4-6/h1-5H,(H3,11,13,14,15,16)

InChI Key

GLLGYPVWLUTKSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=NC=NC(=C3N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.